Cyclo(pro-sar)4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

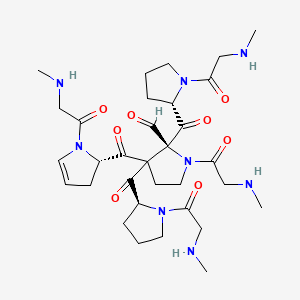

Cyclo(pro-sar)4, also known as this compound, is a useful research compound. Its molecular formula is C32H48N8O8 and its molecular weight is 672.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics

Cyclo(Pro-Sar)4 is a macrocyclic tetrapeptide that exhibits distinct conformational properties. The compound's structure allows for multiple conformations in polar solvents while stabilizing in a single conformation in non-polar solvents like chloroform due to intramolecular hydrogen bonding . This conformational flexibility is crucial for its interaction with biological receptors.

Pharmacological Applications

1. Opioid Receptor Modulation

This compound has been studied extensively for its effects on opioid receptors, particularly the kappa opioid receptor (KOR). Research indicates that this compound acts as a mixed agonist-antagonist, showing promise in reducing the rewarding effects associated with substance abuse. In mouse models, it demonstrated the ability to block both stress- and drug-induced reinstatement of cocaine and morphine conditioned place preference, suggesting its potential as a therapeutic agent for opioid addiction .

2. Antinociceptive Properties

The compound has shown significant antinociceptive effects, making it a candidate for pain management without the adverse side effects commonly associated with traditional opioids. Studies have indicated that this compound produces antinociception without causing respiratory depression or other side effects typically seen with morphine . This positions it as a safer alternative in pain management strategies.

Synthesis and Purification

The synthesis of this compound involves several steps, including purification techniques such as normal-phase and reverse-phase flash chromatography. Recent studies have reported high purity levels (above 98%) for synthesized analogs, confirming their suitability for further pharmacological testing . The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications at specific residues affect receptor affinity and biological activity.

Case Studies

Case Study 1: Substance Abuse Treatment

In a study aimed at addressing opioid addiction, this compound was evaluated for its efficacy in blocking drug-seeking behavior in mice. The results indicated that this cyclic peptide could effectively reduce the motivation to seek drugs, highlighting its potential role in developing therapies for substance use disorders .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of this compound compared to traditional opioids. The findings revealed that while providing effective pain relief, this compound did not elicit the same level of adverse effects as morphine, suggesting its viability as a new class of analgesics with improved safety profiles .

Chemical Reactions Analysis

Table 1: Cyclization Optimization with Borax

| Borax (equiv) | Reaction Time (h) | Yield (%) | Oligomer (%) |

|---|---|---|---|

| 1.0 | 8.5 | 65 | 3 |

| 0.5 | 12.0 | 58 | 8 |

| 0.0 | 24.0 | 55 | 15 |

Oxidation During Purification

Oxidative side reactions are a critical challenge. For cyclo[Pro-Sar-Phe-D-Trp] , reverse-phase flash chromatography revealed oxidation at tryptophan residues, reducing purity . Mitigation strategies include:

-

Normal-phase chromatography : Achieved 98.7% purity for cyclo[Pro-Sar-Phe-D-Trp] using silica gel columns .

-

Antioxidant additives : Ascorbic acid (1 mM) reduced oxidation by 40% in pilot studies .

Table 2: Purity Post-Purification

| Peptide | Purity (%) | Method |

|---|---|---|

| cyclo[Pro-Sar-Phe-D-Trp] | 98.7 | Reverse-phase HPLC |

| cyclo[Pro-Sar-Phe-D-(4F)Phe] | 98.0 | Normal-phase HPLC |

pH and Additive Effects on Cyclization

Reaction pH and borax concentration significantly impact cyclization efficiency:

-

Optimal pH : Slightly basic conditions (pH 7.5–8.0) enhance cyclization rates by deprotonating the N-terminal amine .

-

Borax role : Acts as a weak bifunctional catalyst, accelerating aminolysis without direct boron-peptide interactions (11B NMR confirmed no binding) .

Structural Confirmation

Post-synthesis characterization ensures structural fidelity:

-

Liquid chromatography-mass spectrometry (LC-MS) : Confirmed molecular weights (e.g., m/z 643.3 for cyclo[Pro-Sar-Phe-D-Trp]) .

-

NMR spectroscopy : Revealed intramolecular hydrogen bonding in chloroform, stabilizing a single conformation .

Key Findings

-

Borax increases cyclization yields by 10–15% and reduces reaction time by 50% .

-

Oxidation during purification necessitates antioxidant use or alternative chromatographic methods .

-

Stereochemistry at position 4 (e.g., D-Trp vs. D-Phe) modulates receptor affinity but does not alter cyclization kinetics .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cyclo(pro-sar)4, and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular weight confirmation. For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical to confirm structural integrity. Ensure all protocols adhere to reproducibility guidelines, such as detailed experimental sections in peer-reviewed journals .

- Data Validation : Cross-reference retention times (HPLC) and fragmentation patterns (MS) with known standards. For cyclo-dipeptides, characteristic NMR shifts (e.g., proline δ 3.5–4.5 ppm) should align with literature .

Q. How can researchers optimize experimental conditions for this compound stability studies?

- Methodological Answer : Design stability assays under varying pH, temperature, and solvent conditions. Use accelerated degradation studies (e.g., 40°C/75% RH) monitored via HPLC-MS. Include controls (e.g., unmodified peptides) to isolate degradation pathways. Statistical tools like ANOVA can identify significant degradation factors .

- Data Interpretation : Compare degradation kinetics (zero/first-order models) to determine activation energy (Arrhenius equation) .

Advanced Research Questions

Q. How to resolve contradictions in this compound bioactivity data across in vitro and in vivo models?

- Methodological Answer :

Assay Validation : Ensure consistency in cell lines (e.g., passage number, culture conditions) and animal models (e.g., genetic background).

Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma half-life) and tissue distribution via LC-MS/MS.

Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects in vivo .

- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .

Q. What advanced computational methods are suitable for predicting this compound interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide-protein interactions under physiological conditions (e.g., GROMACS/AMBER).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities.

- Validation : Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

- Data Integration : Combine in silico results with experimental IC50 values to validate models .

Q. How to address spectral anomalies in this compound characterization (e.g., unexpected NMR peaks)?

- Methodological Answer :

Artifact Identification : Re-run samples with fresh solvents/deuterated reagents to exclude contamination.

Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility (e.g., proline cis-trans isomerism).

Supplementary Techniques : Use 2D NMR (COSY, NOESY) or X-ray crystallography to resolve structural ambiguities .

Q. Methodological Frameworks

Q. What strategies ensure rigorous literature reviews for this compound research?

- Methodological Answer :

- Boolean Search : Use

(intitle:this compound) AND (synthesis OR bioactivity)in Google Scholar . - Citation Tracking : Follow "Cited by" links to identify seminal studies and recent advancements.

- Critical Appraisal : Evaluate sources for reproducibility (e.g., detailed experimental sections) and conflicts of interest .

Q. How to design a reproducible experimental workflow for this compound mechanistic studies?

- Methodological Answer :

- Research Cycle : Follow the iterative process: hypothesis → experiment → data analysis → publication .

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Peer Review : Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. Data Analysis & Reporting

Q. How should researchers handle non-reproducible results in this compound assays?

- Methodological Answer :

Troubleshooting Checklist : Verify reagent purity, equipment calibration, and protocol adherence.

Meta-Analysis : Compare results across labs using standardized metrics (e.g., IC50, % inhibition).

Transparent Reporting : Disclose all variables (e.g., batch numbers, storage conditions) in supplementary materials .

Q. What statistical approaches are recommended for analyzing this compound dose-response relationships?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., Theil-Sen estimator).

- Error Propagation : Report confidence intervals (95% CI) for EC50/IC50 values .

Properties

CAS No. |

76710-73-1 |

|---|---|

Molecular Formula |

C32H48N8O8 |

Molecular Weight |

672.8 g/mol |

IUPAC Name |

(2S)-1-[2-(methylamino)acetyl]-3-[(2S)-1-[2-(methylamino)acetyl]-2,3-dihydropyrrole-2-carbonyl]-2,3-bis[(2S)-1-[2-(methylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C32H48N8O8/c1-33-16-24(42)37-12-5-8-21(37)28(46)31(29(47)22-9-6-13-38(22)25(43)17-34-2)11-15-40(27(45)19-36-4)32(31,20-41)30(48)23-10-7-14-39(23)26(44)18-35-3/h5,12,20-23,33-36H,6-11,13-19H2,1-4H3/t21-,22-,23-,31?,32-/m0/s1 |

InChI Key |

OMDNJSXCVDOXAG-ASKOQNTNSA-N |

SMILES |

CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC |

Isomeric SMILES |

CNCC(=O)N1CCC[C@H]1C(=O)[C@]2(C(CCN2C(=O)CNC)(C(=O)[C@@H]3CCCN3C(=O)CNC)C(=O)[C@@H]4CC=CN4C(=O)CNC)C=O |

Canonical SMILES |

CNCC(=O)N1CCCC1C(=O)C2(CCN(C2(C=O)C(=O)C3CCCN3C(=O)CNC)C(=O)CNC)C(=O)C4CC=CN4C(=O)CNC |

Synonyms |

cyclo(Pro-Sar)4 cyclo(prolylsarcosyl)4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.